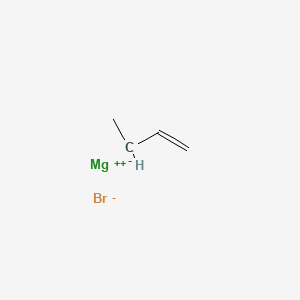
Magnesium, bromo(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(1-methyl-2-propenyl)- is typically prepared by reacting 1-bromo-2-methylpropene with magnesium turnings in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(1-methyl-2-propenyl)- primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols after hydrolysis .
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: Formed from reactions with aldehydes, ketones, and esters.
Carboxylic Acids: Formed from reactions with carbon dioxide.
Scientific Research Applications
Magnesium, bromo(1-methyl-2-propenyl)- is used extensively in scientific research, particularly in organic chemistry. It serves as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it invaluable in constructing various molecular frameworks .
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propenylmagnesium bromide: Another Grignard reagent with similar reactivity but different structural properties.
Isopropenylmagnesium bromide: Used in similar nucleophilic addition reactions but with different steric and electronic effects.
Uniqueness
Magnesium, bromo(1-methyl-2-propenyl)- is unique due to its specific structure, which imparts distinct reactivity patterns compared to other Grignard reagents. Its ability to form stable intermediates and its reactivity towards a wide range of electrophiles make it a versatile tool in organic synthesis .
Properties
CAS No. |
53247-17-9 |
|---|---|
Molecular Formula |
C4H7BrMg |
Molecular Weight |
159.31 g/mol |
IUPAC Name |
magnesium;but-1-ene;bromide |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IWIKSPCFZVZFIT-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


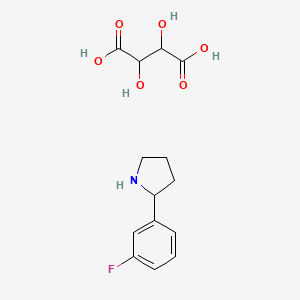
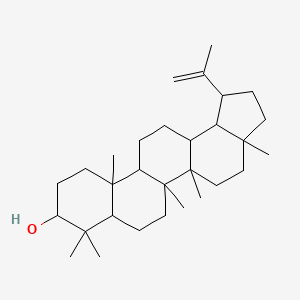
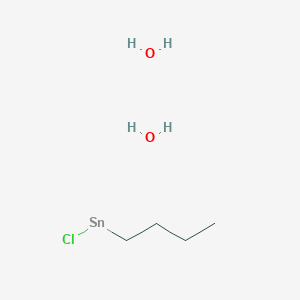
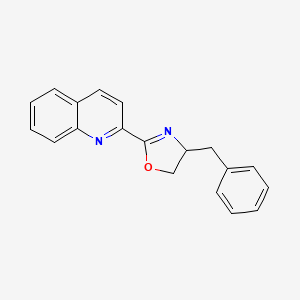
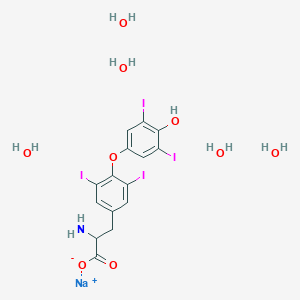
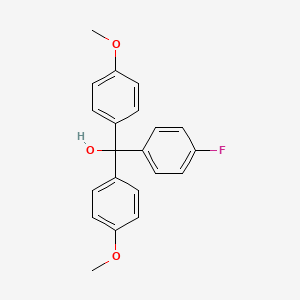
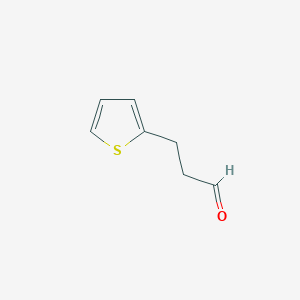
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
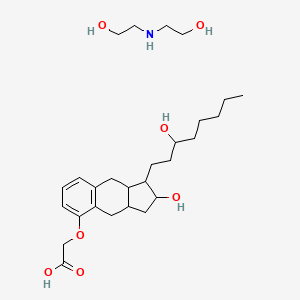
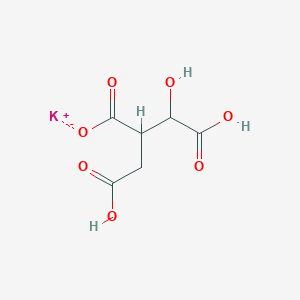
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
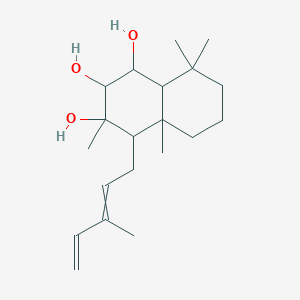
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)
